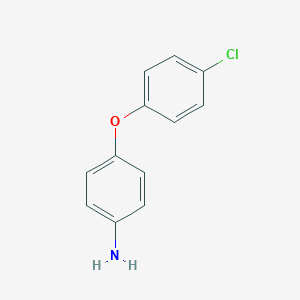

4-(4-Chlorophenoxy)aniline

Descripción general

Descripción

4-(4-Chlorophenoxy)aniline is a useful research compound. Its molecular formula is C12H10ClNO and its molecular weight is 219.66 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75571. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Electrochemical Applications : 4-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)aniline, a derivative of 4-(4-Chlorophenoxy)aniline, has been used in the electrochemical synthesis of novel polymers. These polymers exhibit properties suitable for use as counter electrodes in dye-sensitized solar cells, showing higher energy conversion efficiency compared to traditional platinum electrodes (Shahhosseini et al., 2016).

Toxicology Studies : The nephrotoxic potential of aniline and its monochlorophenyl derivatives, including compounds similar to this compound, has been studied in vivo and in vitro. These compounds, particularly when chlorine-substituted, have shown increased nephrotoxic potential in Fischer 344 rats (Rankin et al., 1986).

Spectroscopic Analysis : Spectroscopic studies, combined with theoretical calculations, have been conducted on N-(2-phenoxyethyl)aniline and its derivatives. These studies provide insights into the vibrational, geometrical, and electronic properties of these compounds, which are structurally related to this compound (Finazzi et al., 2003).

Polyurethane Cationomer Synthesis : Research has explored the synthesis of polyurethane cationomers using structures like 4-chloromethylphenyl (carbamoyloxymethyl-2-hydroxybenzylidene)aniline. These materials have potential applications in creating fluorescent polymeric films (Buruianǎ et al., 2005).

Electrochromic Material Development : Aniline-based materials, including derivatives of this compound, have been used in synthesizing novel electrochromic materials. These materials demonstrate outstanding optical contrasts and fast switching speeds in the near-infrared region, making them suitable for electrochromic applications (Li et al., 2017).

Dendrimer Synthesis : Novel dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit have been synthesized. These dendrimers demonstrate self-organizing and self-assembling properties, which are significant for the development of new materials with potential applications in various fields (Morar et al., 2018).

Safety and Hazards

“4-(4-Chlorophenoxy)aniline” is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, Skin Sens. 1, and STOT SE 3 . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .

Mecanismo De Acción

Target of Action

It has been associated with the respiratory system , suggesting a potential interaction with respiratory enzymes or receptors.

Mode of Action

It’s synthesized through Williamson ether synthesis and nitro reduction reactions

Biochemical Pathways

Given its potential respiratory system target , it may influence pathways related to respiration. More research is required to confirm this and identify other affected pathways and their downstream effects.

Result of Action

It’s known to have some level of toxicity, with hazard statements indicating it can cause harm if swallowed, skin irritation, eye damage, and respiratory irritation .

Análisis Bioquímico

Molecular Mechanism

It’s likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It’s likely that the compound interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels

Transport and Distribution

It’s likely that the compound interacts with various transporters or binding proteins, and may influence its localization or accumulation

Subcellular Localization

It’s possible that the compound is directed to specific compartments or organelles through targeting signals or post-translational modifications

Propiedades

IUPAC Name |

4-(4-chlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTISFYMPVILQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020275 | |

| Record name | [4-(4-Chlorophenoxy)phenyl]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-79-1 | |

| Record name | 4-(4-Chlorophenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(4-chlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Chlorophenoxy)aniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-(4-chlorophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [4-(4-Chlorophenoxy)phenyl]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-chlorophenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

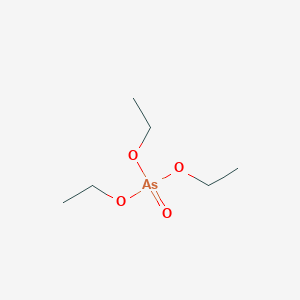

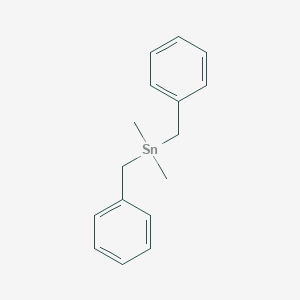

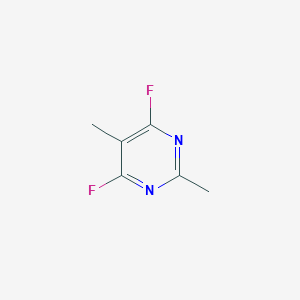

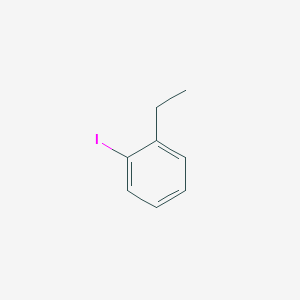

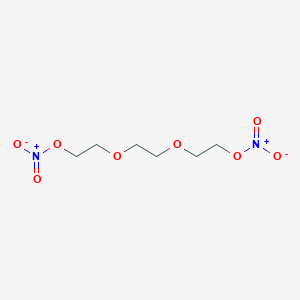

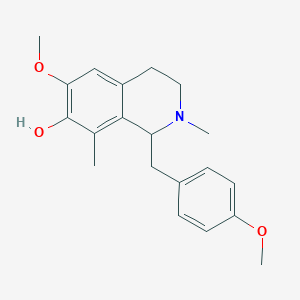

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

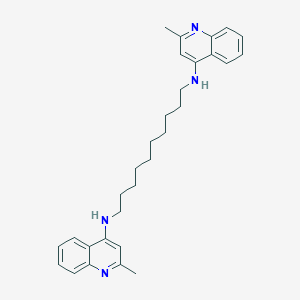

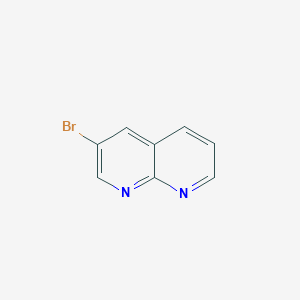

Feasible Synthetic Routes

Q1: What makes 4-(4-Chlorophenoxy)aniline a promising candidate for antimalarial drug development?

A1: Research suggests that this compound exhibits inhibitory effects against Plasmodium falciparum, the parasite responsible for the deadliest form of malaria. [] This compound targets the parasite's Enoyl Acyl Carrier Protein Reductase (ENR), an enzyme crucial for fatty acid biosynthesis, which is essential for the parasite's survival. []

Q2: How does combining this compound with existing antimalarials impact its efficacy?

A2: Studies have shown that combining this compound with established antimalarials like Artesunate or Chloroquine significantly enhances its antiplasmodial activity, both in vitro and in mice models. [] This synergistic effect suggests the potential for developing combination therapies with improved efficacy and reduced dosages of individual drugs, potentially mitigating side effects and delaying the emergence of drug resistance. []

Q3: Has the efficacy of this compound been tested in combination with different antimalarial drugs?

A3: Yes, research has investigated the efficacy of this compound in combination with Artesunate [] and Chloroquine [] in vitro and in mice infected with Plasmodium berghei. These studies demonstrate the potential of combining this compound with different classes of antimalarials to achieve enhanced parasite killing.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.